Carbonic Anhydrase Isoform Selectivity Profile of 3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile
In a direct head-to-head comparison against recombinant human carbonic anhydrase (hCA) isoforms, 3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile displayed a 6.4-fold selectivity window for hCA VII (Ki = 55 nM) over hCA II (Ki = 350 nM), and a 1.45-fold preference over hCA IV (Ki = 80 nM) . This contrasts with the commonly used standard acetazolamide, which exhibits a Ki of 12 nM for hCA II and 2.5 nM for hCA VII, representing an inverted selectivity profile . The differentiation against hCA II is particularly meaningful for neurological applications where cytosolic hCA II inhibition is associated with off-target effects.
| Evidence Dimension | Carbonic anhydrase inhibition potency (Ki) |
|---|---|
| Target Compound Data | hCA VII: 55 nM; hCA IV: 80 nM; hCA II: 350 nM |
| Comparator Or Baseline | Acetazolamide: hCA II Ki = 12 nM, hCA VII Ki = 2.5 nM |
| Quantified Difference | Target compound is 6.4-fold selective for hCA VII over hCA II; acetazolamide is 0.2-fold selective for hCA VII over hCA II (i.e., 4.8-fold preference for hCA II) |
| Conditions | Recombinant human carbonic anhydrase isoforms; stopped-flow CO2 hydration assay; 15 min preincubation |
Why This Matters
This reversed isoform selectivity profile enables researchers to inhibit hCA VII with reduced concurrent hCA II inhibition, which is critical for neuroscience-focused carbonic anhydrase programs.
- [1] BindingDB. (n.d.). BDBM50211510 (CHEMBL3946274): Affinity data for carbonic anhydrase isoforms. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50211510 View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. View Source
